molecular formula C13H17NO4S B13416159 (2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid CAS No. 56099-73-1

(2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid

Cat. No.: B13416159
CAS No.: 56099-73-1
M. Wt: 283.35 g/mol
InChI Key: GCWLCINIEOOJGU-LBPRGKRZSA-N
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Description

(2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This particular compound features a sulfonyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The presence of the 4-methylphenyl group adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the sulfonyl group through sulfonation reactions. The carboxylic acid group can be introduced via carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the piperidine ring, sulfonyl group, and carboxylic acid group in a single molecule provides a versatile scaffold for various chemical and biological applications.

Properties

CAS No.

56099-73-1

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

GCWLCINIEOOJGU-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@H]2C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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